3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties that make it useful for a variety of applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones was explored by reacting secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, showcasing the versatility of related compounds in producing cyclic derivatives with potential biological activities (Jagodziński, Wesołowska, & Sośnicki, 2000).
- A study on the process for the preparation of moclobemide highlighted the synthetic approach involving the condensation of morpholine with 4-chloro-N-(2-bromo-ethyl)benzamide, indicating the importance of reaction conditions in optimizing yields and showcasing the synthetic utility of bromo-benzamide derivatives (Gao Jian-rong, 2004).
Biological Activity and Applications
- Research into moclobemide derivatives aimed at synthesizing new compounds to explore antidepressant activities, with morpholine derivatives synthesized as intermediates, underscoring the potential of benzamide derivatives in medicinal chemistry (Xu Qiu-yan, 2013).
- The structural characterization of biologically active aromatic sulfonamides revealed insights into their molecular conformation and potential for drug development, illustrating the relevance of morpholino-benzamide frameworks in designing new therapeutic agents (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Related compounds have been shown to participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXXENNFWPZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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